2-(Naphthalen-2-ylthio)benzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(2-naphthalenylthio)-, typically involves the reaction of 2-naphthalenethiol with a benzoic acid derivative. One common method is the nucleophilic substitution reaction where 2-naphthalenethiol reacts with 2-chlorobenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of benzoic acid, 2-(2-naphthalenylthio)-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-ylthio)benzoic acid, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
2-(Naphthalen-2-ylthio)benzoic acid, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(2-naphthalenylthio)-, involves its interaction with various molecular targets. The thio group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The aromatic rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
2-Naphthol: A naphthalene derivative with hydroxyl functionality, used in dye synthesis.
Naphthalene: A polycyclic aromatic hydrocarbon, used as a precursor in chemical synthesis.
Uniqueness
2-(Naphthalen-2-ylthio)benzoic acid, is unique due to the presence of both benzoic acid and naphthalene moieties in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
7432-80-6 |
---|---|
Molecular Formula |
C17H12O2S |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-naphthalen-2-ylsulfanylbenzoic acid |
InChI |
InChI=1S/C17H12O2S/c18-17(19)15-7-3-4-8-16(15)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,18,19) |
InChI Key |
ARFSVQLPOGEABB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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